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Cat. No.: B1663336 Get Quote

An In-depth Guide to the Pharmacological and Metabolic Profile of the NAMPT Inhibitor

Daporinad

Daporinad (also known as FK866 or APO866) is a highly specific, non-competitive inhibitor of

nicotinamide phosphoribosyltransferase (NAMPT), a critical enzyme in the salvage pathway of

nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] By depleting intracellular NAD+

levels, Daporinad has demonstrated potent pro-apoptotic effects in various cancer models,

making it a subject of significant interest in oncology research.[1][2] This guide provides a

comparative analysis of Daporinad and its known metabolites, offering researchers, scientists,

and drug development professionals a comprehensive overview of its pharmacological and

metabolic characteristics, supported by experimental data and detailed methodologies.

Comparative Pharmacological Profile
While extensive research has characterized the activity of Daporinad, a significant knowledge

gap exists regarding the specific biological activities and pharmacokinetic profiles of its

metabolites. A pivotal study by Park et al. (2022) successfully identified 25 metabolites of

Daporinad in mice, elucidating the primary metabolic pathways.[1][2] However, the individual

NAMPT inhibitory activity (e.g., IC50 values) and other pharmacological properties of these

metabolites have not been extensively reported in publicly available literature. One review

explicitly states that the activity of the N-oxide metabolite, a known product of pyridyl NAMPT

inhibitors, has not been reported.
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The following tables summarize the available quantitative data for Daporinad and provide a

framework for future comparative studies with its metabolites, once such data becomes

available.

Table 1: NAMPT Inhibition and Anti-proliferative Activity of Daporinad
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Compound Target Assay Type IC50 (nM) Cell Line(s) Reference

Daporinad

(FK866)

Recombinant

Human

NAMPT

Enzyme

Inhibition
0.09 N/A

Daporinad

(FK866) is an

effective

inhibitor of

nicotinamide

phosphoribos

yltransferase

(NMPRTase;

Nampt) with

an IC50 of

0.09 nM.

Daporinad

(FK866)

Hematologic

Malignant

Cells

Cytotoxicity 0.09 - 27 AML, ALL,

MCL, CLL, T-

cell

lymphoma

FK866

(Daporinad)

at low

concentration

s ranging

from 0.09-27

nM induces

dose-

dependent

cytotoxicity in

41

hematologic

malignant

cells

including

acute myeloid

leukemia

[AML], acute

lymphoblastic

leukemia

[ALL], mantle

cell

lymphoma

[MCL],
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chronic

lymphocytic

leukemia

[CLL], and T-

cell

lymphoma.

Table 2: In Vivo Pharmacokinetic Parameters of Daporinad in Mice (Intravenous

Administration)
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Dose
(mg/kg)

Cmax
(ng/mL)

AUC
(ng·h/mL)

t1/2 (h)
CL
(L/h/kg)

Vss
(L/kg)

Referenc
e

5 2030 ± 260 680 ± 90 0.5 ± 0.1 7.4 ± 1.0 5.3 ± 0.8

This

qualified

method

was

successfull

y applied to

intravenou

s (IV)

pharmacok

inetic (PK)

studies of

Daporinad

in mice at

doses of 5,

10 and 30

mg/kg.

10 4050 ± 540 1410 ± 190 0.5 ± 0.1 7.1 ± 0.9 5.0 ± 0.7

This

qualified

method

was

successfull

y applied to

intravenou

s (IV)

pharmacok

inetic (PK)

studies of

Daporinad

in mice at

doses of 5,

10 and 30

mg/kg.
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30
10100 ±

1300
5450 ± 710 0.6 ± 0.1 5.5 ± 0.7 4.7 ± 0.6

This

qualified

method

was

successfull

y applied to

intravenou

s (IV)

pharmacok

inetic (PK)

studies of

Daporinad

in mice at

doses of 5,

10 and 30

mg/kg.

Metabolic Pathways of Daporinad
The metabolism of Daporinad is extensive, with 25 metabolites identified in mice.[1][2] The

primary metabolic transformations include amide hydrolysis, oxidation, and desaturation.[1] Six

metabolites were identified as containing an N-oxide moiety.[1] The metabolic pathways are

summarized in the diagram below.
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Phase I Metabolism
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Metabolic pathways of Daporinad.

Signaling Pathways Affected by Daporinad
The primary mechanism of action of Daporinad is the inhibition of NAMPT, leading to the

depletion of NAD+. NAD+ is a crucial coenzyme for numerous cellular processes, and its

depletion has widespread downstream effects.
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Downstream Effects

Daporinad NAMPT
Inhibits

NAD+ Depletion

Decreased PARP Activity
(Impaired DNA Repair)

Decreased Sirtuin Activity
(Altered Gene Expression,
Metabolic Dysregulation)

Altered Redox State
(Increased Oxidative Stress)

Inhibition of Glycolysis
(Reduced ATP Production)

Induction of Apoptosis

Click to download full resolution via product page

Signaling cascade initiated by Daporinad.

Experimental Protocols
In Vitro NAMPT Enzyme Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory

concentration (IC50) of a test compound against NAMPT.

Materials:

Recombinant human NAMPT enzyme

Nicotinamide (NAM)

5-Phosphoribosyl-1-pyrophosphate (PRPP)

ATP
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

96-well microplate

Plate reader capable of measuring NAD+ levels (e.g., via a coupled enzyme reaction that

produces a fluorescent or colorimetric signal)

Procedure:

Prepare a serial dilution of Daporinad or the test compound in the assay buffer.

In a 96-well plate, add the diluted compounds.

Add the NAMPT enzyme to each well and incubate for a pre-determined time (e.g., 15-30

minutes) at room temperature to allow for inhibitor binding.

Initiate the enzymatic reaction by adding a mixture of the substrates (NAM, PRPP, and ATP).

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

Stop the reaction and measure the amount of NAD+ produced using a suitable detection

method.

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor

control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability, proliferation, and cytotoxicity.

Materials:

Cancer cell line of interest

Complete cell culture medium
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Daporinad or test compound

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well cell culture plate

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Treat the cells with a serial dilution of Daporinad or the test compound and incubate for a

desired period (e.g., 72 hours).

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at

37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment group compared to the untreated

control.

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of

cell viability.

Preparation Incubation & Reaction Measurement & Analysis

Seed cells in
96-well plate

Add serially diluted
Daporinad/Metabolites Incubate for 72h Add MTT reagent Incubate for 2-4h

(Formazan formation)
Solubilize formazan

crystals (DMSO)
Measure absorbance

(570 nm)
Calculate % viability

and IC50
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Experimental workflow for the MTT assay.

Conclusion
Daporinad remains a valuable tool for studying the role of NAMPT and NAD+ metabolism in

cancer and other diseases. While its clinical development has been hampered by a lack of

efficacy, the understanding of its metabolic fate is crucial for the design of next-generation

NAMPT inhibitors with improved pharmacological properties. The identification of 25

metabolites of Daporinad opens up new avenues of research.[1][2] A critical next step for the

field will be to synthesize these metabolites and characterize their biological activity and

pharmacokinetic profiles. Such a comparative analysis will be invaluable for understanding the

overall disposition of Daporinad and for identifying potentially active or toxic metabolites,

thereby guiding the development of more effective and safer NAMPT-targeting therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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